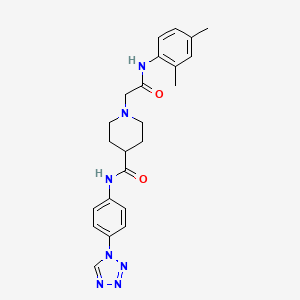

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Description

This compound features a piperidine-4-carboxamide core, substituted with:

- A 2-((2,4-dimethylphenyl)amino)-2-oxoethyl side chain, introducing steric bulk and hydrophobic interactions via the dimethylphenyl moiety.

Properties

IUPAC Name |

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O2/c1-16-3-8-21(17(2)13-16)26-22(31)14-29-11-9-18(10-12-29)23(32)25-19-4-6-20(7-5-19)30-15-24-27-28-30/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,25,32)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMWVEIQOHNBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a complex organic compound with potential therapeutic applications. The biological activity of this compound is primarily influenced by its structural components, including the tetrazole ring and piperidine moiety, which have been associated with various pharmacological effects.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 394.49 g/mol. The structural formula includes a tetrazole ring, which is known for its diverse biological activities, and a piperidine ring that contributes to its pharmacological properties.

Anticancer Activity

Research has demonstrated that compounds containing tetrazole and piperidine moieties exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit tumor growth in various cancer cell lines, suggesting that our compound may possess similar properties. In one study, derivatives of tetrazole were found to have IC50 values ranging from 18.4 µM to 46 µM against specific cancer cells, indicating a promising therapeutic index for further development .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been evaluated. It is hypothesized that the piperidine component may interact with target enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes. Preliminary studies indicate that similar compounds exhibit enzyme inhibitory activity, suggesting that our compound could also function as an effective inhibitor .

Antimicrobial Properties

The antimicrobial activity of tetrazole derivatives has been extensively documented. Compounds with similar structures have shown effectiveness against a range of bacterial strains. For example, certain piperidine derivatives have displayed antibacterial properties through disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies. Key observations include:

- Tetrazole Ring : The presence of the tetrazole ring enhances the compound's ability to interact with biological targets due to its electron-withdrawing nature.

- Piperidine Moiety : Modifications on the piperidine ring can significantly affect the compound's binding affinity and overall biological efficacy.

- Substituents on Aromatic Rings : The presence of electron-donating groups (e.g., methyl groups) on the aromatic rings increases cytotoxicity and selectivity against cancer cells .

Case Study 1: Anticancer Efficacy

In a recent study involving a series of tetrazole-based compounds, one derivative exhibited an IC50 value of 18.4 µM against A549 lung cancer cells. The study highlighted the importance of substituent positioning on the aromatic rings in enhancing anticancer activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of tetrazole derivatives showed that compounds similar to our target molecule inhibited AChE with IC50 values ranging from 20 µM to 30 µM. This suggests potential applications in treating neurodegenerative diseases .

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Activity:

Tetrazole derivatives have been extensively studied for their antihypertensive properties. The compound is structurally similar to known angiotensin receptor blockers (ARBs), which are effective in treating hypertension. Research indicates that tetrazole-containing compounds can inhibit angiotensin II receptors, leading to vasodilation and reduced blood pressure .

2. Anticancer Potential:

Recent studies have suggested that compounds with piperidine and tetrazole moieties exhibit cytotoxic effects against various cancer cell lines. The specific compound has shown promise in preclinical trials, indicating its potential as a lead compound for developing anticancer therapies . The mechanism of action may involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate this pathway.

3. Neuroprotective Effects:

There is emerging evidence that tetrazole derivatives can offer neuroprotective benefits. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress may provide therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

1. Pesticidal Activity:

The unique structure of N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide suggests potential applications as a pesticide or herbicide. Compounds with similar functionalities have been reported to exhibit insecticidal and fungicidal properties, making them candidates for agricultural use .

2. Plant Growth Regulators:

Research into tetrazole derivatives has indicated their potential as plant growth regulators. These compounds can influence plant metabolism and growth processes, potentially leading to enhanced crop yields and improved resistance to environmental stresses .

Materials Science Applications

1. Polymer Chemistry:

The incorporation of tetrazole groups into polymer matrices can enhance material properties such as thermal stability and mechanical strength. The compound could be utilized in developing high-performance materials for various industrial applications, including coatings and composites .

2. Sensor Development:

Due to its unique electronic properties, the compound may have applications in sensor technology, particularly in developing sensors for detecting biomolecules or environmental pollutants. Research into the electrochemical properties of tetrazole derivatives supports this application .

Summary of Findings

| Application Area | Specific Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antihypertensive activity | Effective blood pressure reduction |

| Anticancer potential | Induction of apoptosis in cancer cells | |

| Neuroprotective effects | Protection against neurodegenerative diseases | |

| Agricultural Science | Pesticidal activity | Insecticidal and fungicidal properties |

| Plant growth regulators | Enhanced crop yields | |

| Materials Science | Polymer chemistry | Improved thermal stability and mechanical strength |

| Sensor development | Detection of biomolecules or pollutants |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues from Literature

The evidence highlights piperidine-carboxamide derivatives with varying substituents. Below is a comparative analysis:

Table 1: Comparison of Piperidine-4-Carboxamide Derivatives

Functional Group Impact on Activity

- Tetrazole vs. Sulfonyl Groups : The target compound’s tetrazole group enhances hydrogen-bonding capacity compared to sulfonyl derivatives (e.g., compound 4–22), which prioritize steric and electronic effects .

- Dimethylphenyl vs. Halogenated Substituents : The 2,4-dimethylphenyl group in the target compound provides hydrophobic interactions, contrasting with halogenated analogs (e.g., 4–21 with bromo/chloro groups), which may improve membrane permeability .

- Piperidine vs. Piperazine Cores : Piperazine-based analogs (e.g., ) exhibit increased flexibility but reduced metabolic stability compared to the rigid piperidine scaffold .

Pharmacokinetic and Physicochemical Properties

- Tetrazole Stability : The 1H-tetrazol-1-yl group resists metabolic oxidation, offering advantages over ester or amide-based derivatives (e.g., compounds with acetoxy groups) .

- LogP Considerations : The dimethylphenyl group increases hydrophobicity (predicted logP ~3.5) compared to polar sulfonyl analogs (e.g., 4–22, logP ~2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.